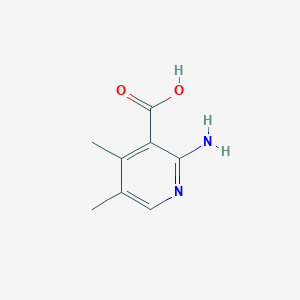

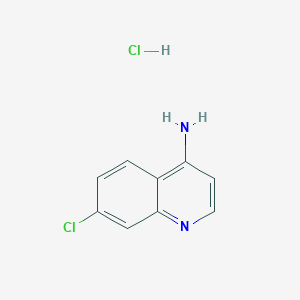

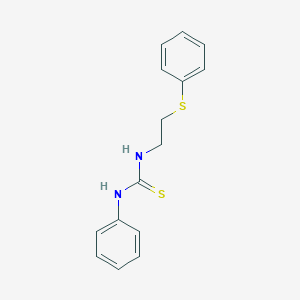

![molecular formula C12H18N2O7 B170083 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione CAS No. 196596-84-6](/img/structure/B170083.png)

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione, also known as stavudine, is an antiretroviral drug used to treat human immunodeficiency virus (HIV) infections. The drug belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) that inhibit the reverse transcriptase enzyme of HIV, thereby preventing the virus from replicating and spreading in the body.

Mecanismo De Acción

Stavudine works by inhibiting the reverse transcriptase enzyme of HIV, which is responsible for converting the viral RNA into DNA. The drug is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.

Efectos Bioquímicos Y Fisiológicos

Stavudine has been shown to have several biochemical and physiological effects on the body. The drug can cause mitochondrial toxicity, which can lead to peripheral neuropathy, pancreatitis, and lactic acidosis. It can also cause bone marrow suppression, resulting in anemia, neutropenia, and thrombocytopenia. Other side effects of the drug include nausea, vomiting, diarrhea, and rash.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Stavudine has several advantages for lab experiments, including its high potency against HIV and its ability to penetrate the blood-brain barrier. However, the drug also has several limitations, including its toxicity and the development of drug resistance in some patients.

Direcciones Futuras

Several future directions for 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione research include the development of new formulations of the drug, such as sustained-release formulations, to improve patient adherence and reduce toxicity. Other areas of research include the identification of new targets for antiretroviral therapy and the development of new drugs that can overcome drug resistance. Additionally, research is needed to better understand the long-term effects of 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione on mitochondrial function and to develop strategies to mitigate its toxicity.

Métodos De Síntesis

Stavudine can be synthesized by the reaction of thymine with 2-deoxy-D-ribose in the presence of a strong acid catalyst. The resulting intermediate is then treated with dimethyl sulfate to form the dimethoxy methyl derivative. The final product is obtained by reacting the dimethoxy methyl derivative with potassium hydroxide in ethanol.

Aplicaciones Científicas De Investigación

Stavudine has been extensively studied for its efficacy in treating HIV infections. Several clinical trials have demonstrated its effectiveness in reducing viral load and increasing CD4 cell counts in HIV-infected individuals. The drug has also been used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART) regimens, which have significantly improved the prognosis and quality of life of HIV-infected patients.

Propiedades

Número CAS |

196596-84-6 |

|---|---|

Nombre del producto |

1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |

Fórmula molecular |

C12H18N2O7 |

Peso molecular |

302.28 g/mol |

Nombre IUPAC |

1-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O7/c1-19-11(20-2)10-9(17)8(6(5-15)21-10)14-4-3-7(16)13-12(14)18/h3-4,6,8-11,15,17H,5H2,1-2H3,(H,13,16,18)/t6-,8-,9+,10+/m0/s1 |

Clave InChI |

RTOYHFGCVJLIAL-BEYHFKMWSA-N |

SMILES isomérico |

COC([C@H]1[C@@H]([C@H]([C@@H](O1)CO)N2C=CC(=O)NC2=O)O)OC |

SMILES |

COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |

SMILES canónico |

COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |

Sinónimos |

2,5-ANHYDRO-4-DEOXY-4-(3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)-1-(DIMETHYL ACETAL)-L-MANNOSE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

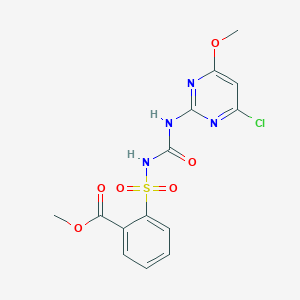

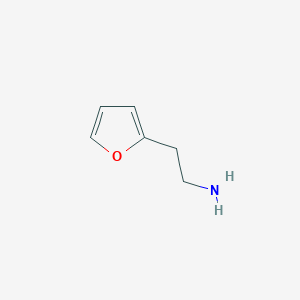

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)

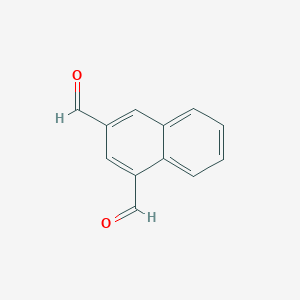

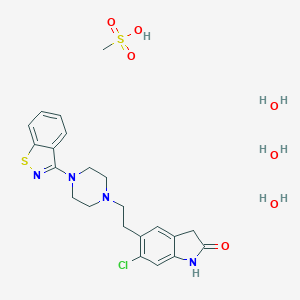

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

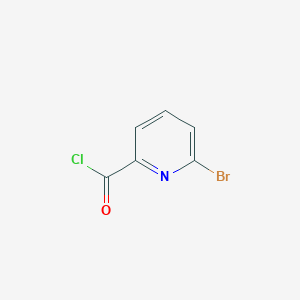

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)